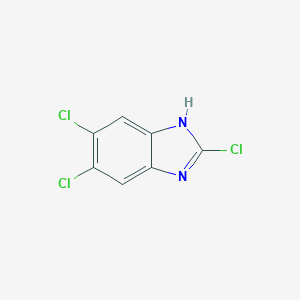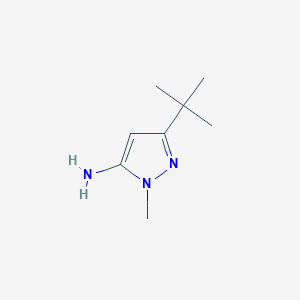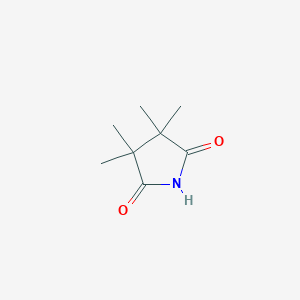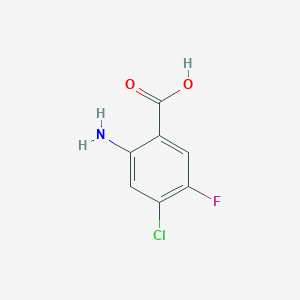
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine, also known as AMPPG, is a guanidine derivative that has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of ionotropic glutamate receptors, which are involved in several physiological and pathological processes in the brain.
作用機序
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine acts as a selective antagonist of the glutamate receptor subunit GluR2, which is responsible for the majority of AMPA receptor-mediated synaptic transmission in the brain. By blocking the activity of GluR2, 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine reduces the excitability of neurons and modulates synaptic plasticity.
Biochemical and physiological effects:
Studies have shown that 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine can modulate the activity of AMPA receptors in a dose-dependent manner, leading to a reduction in excitatory postsynaptic currents and an increase in paired-pulse facilitation. This suggests that 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine can regulate the strength of synaptic connections in the brain.
実験室実験の利点と制限
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine has several advantages as a tool compound for neuroscience research. It is highly selective for GluR2, which allows for specific modulation of AMPA receptor activity. Additionally, it is stable and easy to handle, making it suitable for use in a variety of experimental protocols. However, one limitation of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine is that it may have off-target effects on other ion channels or receptors, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine. One area of interest is the role of GluR2 in neurological disorders such as epilepsy and Alzheimer's disease. By understanding the mechanisms underlying these diseases, researchers may be able to develop new treatments that target GluR2. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine in other neurological disorders. Finally, new analogs of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine may be developed to improve its selectivity and potency, which could lead to more precise modulation of AMPA receptor activity.
合成法
The synthesis of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine involves the reaction of 4-azido-2-methylbenzenamine with 2-methylphenyl isocyanate, followed by the addition of guanidine hydrochloride. The resulting product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine has been widely used as a tool compound in neuroscience research, particularly in the study of ionotropic glutamate receptors. These receptors are involved in synaptic transmission, learning, and memory, and are also implicated in several neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
114828-35-2 |
|---|---|
製品名 |
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine |
分子式 |
C15H16N6 |
分子量 |
280.33 g/mol |
IUPAC名 |
2-(4-azido-2-methylphenyl)-1-(2-methylphenyl)guanidine |
InChI |
InChI=1S/C15H16N6/c1-10-5-3-4-6-13(10)18-15(16)19-14-8-7-12(20-21-17)9-11(14)2/h3-9H,1-2H3,(H3,16,18,19) |
InChIキー |
WDLSCOFOUSBRKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=NC2=C(C=C(C=C2)N=[N+]=[N-])C)N |
正規SMILES |
CC1=CC=CC=C1NC(=NC2=C(C=C(C=C2)N=[N+]=[N-])C)N |
その他のCAS番号 |
114828-35-2 |
同義語 |
1-(4-azido-2-methylphenyl)-3-(2-methylphenyl)guanidine N(3)DTG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




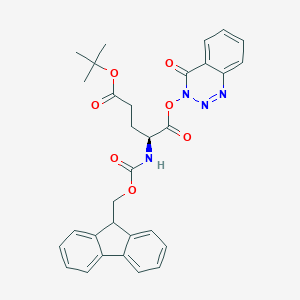
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
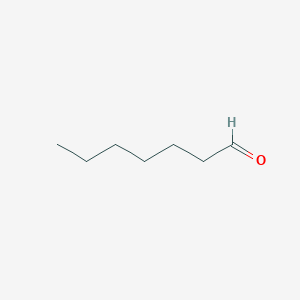

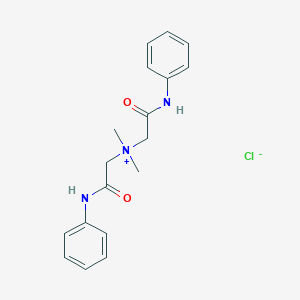

![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)
